EL-102

MDR1 P-glycoprotein Drug Resistance

EL-102 is a novel toluidine sulphonamide with a unique dual mechanism: it inhibits HIF1α signaling AND destabilizes microtubules. Unlike taxanes, it circumvents MDR1-mediated resistance, retaining full potency in chemoresistant models. With low-nM IC50 across solid and hematologic cancers, oral bioavailability, and in vivo synergy with docetaxel, EL-102 is ideal for translational studies in drug-resistant prostate cancer, leukemia, and myeloma. Ensure experimental reproducibility—substitution with single-target HIF1α inhibitors or conventional MTAs compromises key pathway interrogation.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.468
CAS No. 1233948-61-2
Cat. No. B607284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEL-102
CAS1233948-61-2
SynonymsEL102;  EL-102;  EL 102.
Molecular FormulaC19H16N2O3S2
Molecular Weight384.468
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3
InChIKeySTJKZARVVAISJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EL-102 (CAS 1233948-61-2): A Microtubule-Destabilizing HIF1α Inhibitor for Pre-Clinical Prostate Cancer Research


EL-102 (CAS 1233948-61-2) is a novel toluidine sulphonamide and dual-function inhibitor of hypoxia-inducible factor 1 alpha (HIF1α) and microtubule polymerization [1]. This synthetic small molecule (C19H16N2O3S2, MW 384.47) demonstrates potent antiproliferative activity across a broad spectrum of solid and liquid tumor cell lines, with IC50 values in the low nanomolar range [2]. Its mechanism is characterized by the induction of G2/M phase cell cycle arrest, apoptosis, and disruption of the microtubule network, which in turn inhibits HIF1α nuclear translocation and signaling [1].

Why EL-102 (CAS 1233948-61-2) Cannot Be Replaced by Other HIF1α or Microtubule Inhibitors


Generic substitution of EL-102 with other HIF1α inhibitors or conventional microtubule-targeting agents (MTAs) is scientifically invalid due to its unique, dual mechanism of action and distinct resistance profile. Unlike taxanes (e.g., docetaxel, paclitaxel) which stabilize microtubules, EL-102 acts as a microtubule destabilizer, leading to a fundamentally different cellular response [1]. Critically, EL-102 retains full potency in MDR1-overexpressing cells that exhibit high-level resistance to standard-of-care chemotherapeutics [2]. This MDR1-circumventing property is a key differentiator not shared by many in-class comparators. Therefore, experimental reproducibility and translational relevance in drug-resistant cancer models demand the use of the specific compound EL-102.

EL-102 (CAS 1233948-61-2): Quantitative Differentiation and Comparator Evidence for Procurement


EL-102 Maintains Full Cytotoxicity Against MDR1-Mediated Multidrug Resistance, Unlike Taxanes and Other Chemotherapeutics

EL-102 demonstrates a critical differentiation in overcoming MDR1-mediated multidrug resistance. The DLKPA multidrug-resistant lung cancer cell line variant exhibits 205 to 691-fold greater resistance to docetaxel, paclitaxel, vincristine, and doxorubicin compared to the parental DLKP line. In contrast, EL-102 is equally potent against both the parental DLKP and the resistant DLKPA cell lines, with no statistically significant difference in IC50 values [1].

MDR1 P-glycoprotein Drug Resistance Prostate Cancer

EL-102 Exhibits Nanomolar Potency in Prostate Cancer Cell Lines Comparable to Docetaxel but with a Distinct Mechanism

In a direct head-to-head comparison across a panel of prostate cancer cell lines, EL-102 demonstrates nanomolar antiproliferative IC50 values that are in a similar range to the taxane docetaxel, but are achieved via a different mechanism (microtubule destabilization vs. stabilization). For example, in the androgen-dependent CWR22 cell line, EL-102 has an IC50 of 24.0 nM, compared to docetaxel's 0.4 nM [1]. In the more resistant, androgen-independent DU145 cell line, EL-102's IC50 is 40.3 nM, while docetaxel's is 1.5 nM [1].

Prostate Cancer Antiproliferative Cytotoxicity Taxane Comparator

EL-102 Demonstrates Superior In Vivo Tumor Growth Inhibition When Combined with Docetaxel

EL-102 shows significant added value in combination regimens. In the CWR22 prostate cancer xenograft murine model, the combination of EL102 (12 mg/kg, oral BID) and docetaxel (10 mg/kg, IV, once weekly) resulted in a 69% reduction in tumor growth compared to vehicle control, a superior outcome to either agent used as a monotherapy [1]. This demonstrates a quantifiable, non-additive benefit for the combination strategy.

Combination Therapy In Vivo Efficacy Xenograft Model Prostate Cancer

EL-102 Acts as a Broad-Spectrum Microtubule Destabilizer, Contrasting with Stabilizing Taxanes

Unlike taxanes which hyper-stabilize microtubules, EL-102 directly inhibits tubulin polymerization and decreases microtubule stability [1]. This functional difference is critical; it explains EL-102's ability to remain effective in cells resistant to microtubule-stabilizing agents and its capacity to circumvent MDR1-mediated efflux [2]. In vitro tubulin polymerization assays confirm that EL-102 reduces the rate and extent of microtubule assembly from purified tubulin [1].

Microtubule Dynamics Tubulin Polymerization Mechanism of Action Taxane Comparison

High-Impact Research Applications for EL-102 (CAS 1233948-61-2) Based on Verified Differentiation


Investigating Mechanisms to Overcome Taxane Resistance in Castrate-Resistant Prostate Cancer (mCRPC)

EL-102 is uniquely suited for pre-clinical studies focused on overcoming taxane resistance in mCRPC. Its demonstrated ability to circumvent MDR1-mediated efflux and maintain full potency in resistant cell lines [1] makes it an essential tool for dissecting alternative cell death pathways and identifying synthetic lethal interactions in the chemoresistant setting. Researchers can use EL-102 as a single agent or in combination with docetaxel to model and validate new therapeutic strategies that are not addressable with conventional MTAs.

Elucidating the Link Between Microtubule Destabilization, HIF1α Signaling, and Androgen Receptor (AR) Activity

The dual mechanism of EL-102 provides a valuable chemical probe for studying the crosstalk between the cytoskeleton, hypoxic signaling, and nuclear receptor activity. Data shows EL-102-induced microtubule disruption leads to impaired HIF1α nuclear translocation and a reduction in nuclear AR protein levels [2]. This makes EL-102 the compound of choice for experiments designed to map the signaling networks that connect microtubule integrity to HIF1α stability and AR-dependent transcription, a pathway axis not interrogated by taxanes or specific HIF1α inhibitors alone.

Validating Broad-Spectrum Anti-Cancer Activity in Hematological Malignancies and Liquid Tumors

Initial data indicate EL-102 exhibits potent, broad-spectrum anti-cancer activity with low nM IC50 values not only in solid tumors but also in hematological cancer cell lines [3]. Furthermore, its demonstrated ability to induce cell death in primary multiple myeloma patient cells without affecting the tumor microenvironment [3] positions it as a high-priority compound for exploratory studies in leukemias, lymphomas, and multiple myeloma, where novel microtubule destabilizers with favorable resistance profiles are urgently needed.

Exploring EL-102 as a Component of Rational Combination Therapies in Xenograft Models

The pre-clinical in vivo efficacy data, showing superior tumor growth inhibition when EL-102 is combined with docetaxel [1], supports its use in advanced xenograft and patient-derived xenograft (PDX) studies. Researchers can rationally design experiments to test EL-102 in combination with other standard-of-care agents (e.g., anti-androgens, PARP inhibitors) or novel targeted therapies. The availability of an oral formulation and favorable tolerability profile [3] further facilitates its application in long-term, combination dosing regimens in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for EL-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.